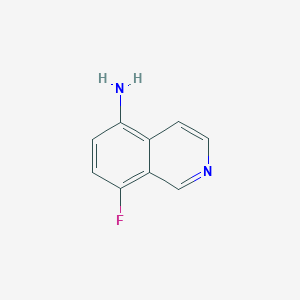

8-Fluoroisoquinolin-5-amine

描述

Contextual Significance of Isoquinoline (B145761) and Fluorinated Amine Scaffolds in Modern Chemical and Biological Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. rsc.orgnih.gov First isolated from coal tar in 1885, isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids, which exhibit significant pharmacological properties. wikipedia.orgrsc.orgnumberanalytics.com This framework is a cornerstone in the development of pharmaceuticals for a wide range of conditions, including cancer, microbial infections, and neurological disorders. nih.govbenthamdirect.comresearchgate.netresearchgate.net The versatility of the isoquinoline nucleus allows for extensive functionalization, enabling chemists to modulate the biological activity of the resulting molecules. rsc.org

Parallel to the importance of the isoquinoline core, the incorporation of fluorine into amine-containing molecules is a critical strategy in modern drug discovery. researchgate.netekb.eg The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties. researchgate.netdntb.gov.ua Due to its high electronegativity, fluorine can modulate the basicity (pKa) of nearby amine groups, which is crucial for controlling a drug's solubility, membrane permeability, and interaction with biological targets. researchgate.nethyphadiscovery.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability, which enhances a compound's bioavailability and duration of action. researchgate.netacs.org Consequently, fluorinated amine scaffolds are prevalent in a significant percentage of FDA-approved drugs. researchgate.net

Historical Perspective and Emerging Research Trajectories for 8-Fluoroisoquinolin-5-amine

The specific history of this compound itself is not extensively documented in seminal publications. Its emergence is tied to the broader development of synthetic methodologies for creating substituted and functionalized isoquinolines. nih.gov The synthesis of isoquinolines dates back to the late 19th century, with foundational methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions providing the basis for more advanced, modern techniques. wikipedia.orgnumberanalytics.com

Research into 8-substituted isoquinolines has been driven by the need for specific building blocks in medicinal chemistry. For instance, the synthesis of related compounds like 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been described as a key intermediate for producing potential drug candidates for the central nervous system. nih.govresearchgate.net This highlights a primary research trajectory for this compound: its role as a synthetic intermediate. Its structure is particularly valuable for creating derivatives with substituents at the 5- and 8-positions of the isoquinoline core.

Emerging research confirms this trajectory, with this compound and its close analogues being utilized in the construction of potent kinase inhibitors. google.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory conditions. acs.org The fluorine atom at the 8-position and the amine group at the 5-position provide specific electronic and binding properties that are advantageous in designing selective enzyme inhibitors. rcsb.org For example, derivatives of 8-fluoroisoquinoline (B92601) have been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a validated target in rheumatoid arthritis research. rcsb.org

Current Research Gaps and Future Directions in this compound Studies

The current body of research predominantly focuses on the utility of this compound as a precursor or building block for more elaborate molecules, particularly kinase inhibitors. google.com This singular focus reveals several research gaps. There is limited published information on the intrinsic biological activity of this compound itself. A systematic evaluation of its own pharmacological profile, including its potential antimicrobial, anticancer, or neuromodulatory effects, remains an unexplored area.

Furthermore, its application appears to be concentrated within a specific domain of medicinal chemistry. Future research could explore its use in other fields, such as materials science, where fluorinated heterocyclic compounds are used in the development of materials like organic light-emitting diodes (OLEDs). dntb.gov.uaresearchgate.net

Future directions for research involving this compound could include:

Synthesis of Analogue Libraries: The development of synthetic routes to create a diverse library of derivatives by modifying the amine group or by adding further substituents to the isoquinoline ring. These libraries could then be screened against a wide array of biological targets to uncover new therapeutic applications.

Exploration of Bioisosteric Replacements: Investigating how the fluorine atom at the 8-position and the amine at the 5-position influence target binding compared to other functional groups. This could provide deeper insights into structure-activity relationships (SAR) for isoquinoline-based drugs.

Development of Novel Synthetic Methods: While it is used as a building block, more efficient, scalable, and environmentally benign methods for the synthesis of this compound itself would be valuable to the research community.

Radiolabeling Studies: The fluorine atom could potentially be substituted with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F). This would enable the use of the resulting molecule as a tracer in Positron Emission Tomography (PET) imaging, a powerful tool for preclinical and clinical drug development. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-fluoroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZNGWUZSSPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 8 Fluoroisoquinolin 5 Amine and Its Derivatives

Established Synthetic Pathways to 8-Fluoroisoquinolin-5-amine

Established methods for the synthesis of this compound often rely on a combination of powerful, well-understood reaction mechanisms to build the molecule in a stepwise fashion.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. unblog.frbaranlab.org The method utilizes a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.orguwindsor.ca This generates a stabilized carbanion that can react with various electrophiles to introduce substituents with high precision.

In the context of synthesizing 8-fluoro-substituted isoquinolines, the fluorine atom itself can serve as a weak ortho-directing group. unblog.frnih.gov A more effective strategy involves using a powerful DMG on a precursor molecule. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a key intermediate, has been achieved using a DoM reaction on an N-protected 2-(3-fluorophenyl)ethylamine. The ortho-directing ability of fluorine guides the lithiation to the position that will become C-8 of the isoquinoline (B145761) ring. nih.gov

Table 1: Common Bases Used in Directed Ortho-Metalation

| Base | Abbreviation | Typical Conditions | Characteristics |

|---|---|---|---|

| n-Butyllithium | n-BuLi | THF, -78 °C | Commonly used, strong base. |

| sec-Butyllithium | s-BuLi | THF, TMEDA, -78 °C | More basic and sterically hindered than n-BuLi, often used with TMEDA. |

| tert-Butyllithium | t-BuLi | THF, -78 °C | Very strong, non-nucleophilic base. |

| Lithium diisopropylamide | LDA | THF, -78 °C | Strong, non-nucleophilic amide base. uwindsor.ca |

The choice of base is critical and depends on the acidity of the target proton and the nature of the DMG. uwindsor.ca Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates, increasing the basicity and reactivity of the system. baranlab.org

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comfishersci.se The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups. masterorganicchemistry.comharvard.edu Subsequent loss of a leaving group restores aromaticity.

This strategy is highly relevant for the synthesis of this compound in two distinct ways:

Introduction of the Amino Group : The fluorine atom at C-8 of the isoquinoline ring can act as an excellent leaving group in an SNAr reaction. The electron-withdrawing nature of the isoquinoline ring system facilitates nucleophilic attack. Treating an 8-fluoro-isoquinoline intermediate with an amine nucleophile (or a precursor like ammonia (B1221849) or an azide followed by reduction) can lead to a fluorine-amine exchange, thereby installing the amino group at the C-8 position. nih.gov

Introduction of the Fluorine Atom : Conversely, if a suitable precursor with a good leaving group (e.g., a chloro or nitro group) at the C-8 position is available, SNAr with a fluoride (B91410) source (e.g., KF, CsF) can be used to introduce the fluorine atom. acs.org This approach is often considered a "late-stage fluorination" technique.

The efficiency of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com

The construction of this compound is typically achieved through a multi-step sequence that combines several key transformations. A plausible and efficient route starts from a commercially available fluorinated phenyl precursor and builds the heterocyclic ring system, followed by the introduction of the second key substituent.

One such comprehensive pathway involves the synthesis of the 8-fluoro-3,4-dihydroisoquinoline intermediate, followed by further functionalization. nih.gov The introduction of the 5-amino group would likely require a separate sequence of nitration followed by reduction, a common strategy for installing amino groups on aromatic rings.

Table 2: Illustrative Multi-Step Synthesis Sequence for an 8-Fluoro-5-Amino-Tetrahydroisoquinoline Core

| Step | Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Amine Protection | 2-(3-Fluorophenyl)ethan-1-amine | Boc₂O or other protecting agent | N-Boc-2-(3-fluorophenyl)ethylamine |

| 2 | Directed Ortho-Metalation / Formylation | N-Boc-2-(3-fluorophenyl)ethylamine | s-BuLi, TMEDA; then DMF | N-Boc-2-(2-formyl-3-fluorophenyl)ethylamine |

| 3 | Deprotection & Cyclization (Pictet-Spengler type) | N-Boc-2-(2-formyl-3-fluorophenyl)ethylamine | Acid (e.g., TFA) | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline |

| 4 | Nitration | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | HNO₃, H₂SO₄ | 8-Fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline |

| 5 | Reduction | 8-Fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C or SnCl₂ | 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-amine |

This sequence highlights the strategic combination of protection, regioselective C-C bond formation, ring closure, and functional group interconversion to achieve the target molecule.

Advanced Synthetic Techniques for Isoquinoline-Based Fluorinated Amines

Beyond established pathways, modern synthetic chemistry offers advanced techniques that provide more efficient and versatile access to complex molecules like this compound.

While classical methods often start with a fluorinated building block, recent advances have focused on the catalytic formation of C-F bonds on complex molecules. acs.org These late-stage fluorination methods are highly valuable in medicinal chemistry. Transition metal catalysis, particularly with palladium, has been explored for the cross-coupling of aryl compounds with fluoride sources.

Furthermore, catalytic activation of C-F bonds for subsequent transformations is an emerging area. mdpi.com Nickel- and palladium-catalyzed reactions can activate the typically inert C-F bond, allowing for cross-coupling reactions to form C-C, C-N, or C-O bonds. mdpi.com This could provide an alternative route to convert an 8-fluoro-isoquinoline into its 8-amino counterpart under catalytic conditions, potentially offering milder conditions than traditional SNAr.

Modern transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic cores. nih.gov Methods based on C-H activation and annulation provide powerful and atom-economical ways to construct the isoquinoline scaffold with precise control over the substitution pattern. mdpi.com

Catalysts based on rhodium(III) and palladium(II) are particularly effective. mdpi.comnih.gov For example, the Rh(III)-catalyzed annulation of N-pivaloyloxy aryl amides with alkynes can generate highly substituted isoquinolones. nih.gov By carefully choosing the starting benzamide and alkyne, one could construct an isoquinoline ring that already contains the necessary precursors for the fluorine and amino groups, or functional handles that can be easily converted to them. These C-H activation strategies often offer high regioselectivity, governed by the directing group on the starting arene, providing a direct route to complex isoquinoline derivatives. nih.gov

Sustainable and Green Chemistry Principles in Amine Synthesis Research

The synthesis of isoquinoline derivatives, including functionalized amines, has traditionally relied on classic name reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. rsc.org While effective, these methods often present challenges from a green chemistry perspective, frequently requiring harsh conditions, strong acids (e.g., POCl₃, P₂O₅), toxic reagents, and hazardous solvents, which can lead to significant waste and poor atom economy. rsc.orgrsc.org

In response to the growing need for environmentally responsible practices, modern research emphasizes the integration of green chemistry principles into the synthesis of isoquinoline frameworks. rsc.org This shift involves a critical evaluation of existing methods and the development of new, sustainable alternatives. Key areas of innovation include:

Recyclable Catalytic Systems: The development of recyclable catalysts, such as homogeneous ruthenium catalysts in polyethylene glycol (PEG-400), allows for catalyst reuse, minimizing waste and cost. rsc.org

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net Methodologies like transition-metal-catalyzed annulation reactions are valued for being powerful step- and atom-economical strategies. nih.gov

Energy-Efficient Processes: The use of energy-efficient techniques like microwave irradiation or visible-light-induced photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgnih.gov These approaches often operate under milder conditions, avoiding the need for high temperatures and aggressive reagents. rsc.org

By embracing these principles, chemists aim to develop synthetic pathways that are not only efficient and versatile but also economically and environmentally sustainable. rsc.orgresearchgate.net

Synthesis of Key Intermediates and Analogs Relevant to this compound

The construction of complex molecules like this compound relies on the efficient preparation of versatile intermediates. These precursors provide the foundational scaffold upon which further functionalization can be achieved.

Preparation of 8-Fluoro-3,4-dihydroisoquinoline and Related Dihydroisoquinolines

A key intermediate for accessing 8-substituted isoquinolines is 8-fluoro-3,4-dihydroisoquinoline. A straightforward and effective synthesis has been developed based on a directed ortho-lithiation reaction. mdpi.comnih.govresearchgate.net This multi-step process begins with a commercially available phenylethylamine derivative and proceeds to the target dihydroisoquinoline.

The synthesis involves the following key transformations mdpi.comresearchgate.net:

Protection: The starting material, N-pivaloyl-3-fluorophenylethylamine, is prepared by protecting the amine group.

ortho-Lithiation and Formylation: The protected intermediate undergoes directed ortho-lithiation using butyllithium (BuLi) at a low temperature (-78 °C) in tetrahydrofuran (THF). This low temperature is crucial to prevent the formation of an aryne byproduct. The resulting lithiated species is then treated with dimethylformamide (DMF) to introduce a formyl group at the position ortho to both the fluorine and the protected aminoethyl substituents.

Cyclization and Deprotection: The formylated aldehyde is then cyclized in an acidic medium (aqueous HCl). This step occurs with the simultaneous removal of the pivaloyl protecting group to yield the final product, 8-fluoro-3,4-dihydroisoquinoline, which is typically isolated as its hydrochloride hydrate salt.

| Table 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride Hydrate mdpi.comresearchgate.net | |||

|---|---|---|---|

| Step | Key Reagents | Conditions | Yield |

| Protection of 3-fluorophenylethylamine | Me₃C-COCl, Et₃N | CH₂Cl₂, 25 °C | 99% |

| Lithiation and Formylation | 1. BuLi (hexane) 2. DMF | THF, -78 °C → 25 °C | 68% (for two steps) |

| Cyclization and Deprotection | aq. HCl (10%) | CH₂Cl₂, 25 °C, 24 h | 74% |

This lithiation-based strategy provides a simple and efficient route to this valuable intermediate, which serves as a versatile substrate for further transformations. mdpi.comnih.gov

Generation of 1,2,3,4-Tetrahydroisoquinoline Derivatives from this compound Precursors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a core structure in many biologically active compounds. thieme.dersc.org The intermediate, 8-fluoro-3,4-dihydroisoquinoline, is readily converted into a variety of THIQ derivatives through reduction and subsequent functionalization. mdpi.comnih.gov

A common method to generate the saturated heterocyclic core is through the reduction of the C=N double bond of the dihydroisoquinoline. nih.gov For example, treatment with sodium borohydride effectively reduces 8-fluoro-3,4-dihydroisoquinoline to yield 8-fluoro-1,2,3,4-tetrahydroisoquinoline. mdpi.com

Further diversification can be achieved through reactions that modify the scaffold before or after reduction. For instance, the fluorine atom at the 8-position can be replaced by various cyclic amines via a fluorine-amine exchange reaction on the dihydroisoquinoline intermediate. mdpi.comnih.gov The resulting 8-amino-3,4-dihydroisoquinolines can then be treated with alkyl- or phenyllithium reagents, which add to the C=N double bond to install a substituent at the 1-position, followed by reduction to afford 1,8-disubstituted tetrahydroisoquinolines. mdpi.com

| Table 2: Transformations of 8-Fluoro-3,4-dihydroisoquinoline mdpi.com | ||

|---|---|---|

| Transformation | Reagents | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline |

| Fluorine-Amine Exchange | Cyclic amines (e.g., Morpholine, Pyrrolidine) | 8-(Cyclic amino)-3,4-dihydroisoquinolines |

| Addition to C=N bond | Alkyl(phenyl)lithium reagents | 1-Alkyl(phenyl)-8-amino-tetrahydroisoquinolines |

These synthetic routes provide a flexible basis for creating a library of diverse tetrahydroisoquinoline derivatives from a common fluorinated precursor. mdpi.comthieme.de

Development of Diverse 8-Amino Substituted Isoquinoline Scaffolds via Coupling Reactions (e.g., Ullmann and Buchwald-Hartwig Aminations)

The introduction of amino groups onto the isoquinoline core is crucial for developing diverse analogs. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann aminations, are powerful methods for forming carbon-nitrogen (C-N) bonds. wikipedia.orgwikipedia.orgrug.nl These reactions have largely replaced harsher, classical methods due to their milder conditions, broader substrate scope, and greater functional group tolerance. nih.govwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or pseudohalides (like triflates). wikipedia.orglibretexts.org The development of various generations of phosphine-based ligands has been critical to its success, enabling the coupling of a wide array of amines, including primary and secondary amines, with aryl chlorides, bromides, and iodides. rug.nl For the synthesis of 8-amino substituted isoquinolines, this reaction would involve coupling an 8-haloisoquinoline with a desired amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The Ullmann reaction is a copper-catalyzed C-N bond-forming reaction. wikipedia.org While the classical Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols often use catalytic amounts of copper in combination with ligands, allowing the reactions to proceed under much milder conditions. nih.govnih.govorganic-chemistry.org Ligands such as amino acids or 8-hydroxyquinoline can promote these couplings at lower temperatures. nih.govresearchgate.net This method provides an alternative and often more cost-effective approach to the synthesis of N-aryl compounds compared to palladium-catalyzed systems.

Both methodologies offer robust and versatile strategies for constructing 8-amino substituted isoquinoline scaffolds from an 8-haloisoquinoline precursor, allowing for the introduction of a wide variety of primary and secondary amines to build molecular diversity.

Chemical Reactivity and Reaction Mechanisms of 8 Fluoroisoquinolin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position of 8-Fluoroisoquinolin-5-amine

The presence of a fluorine atom on the electron-deficient isoquinoline (B145761) ring system renders the C-8 position susceptible to nucleophilic attack. This reactivity is a hallmark of nucleophilic aromatic substitution (SNAr), a stepwise addition-elimination mechanism.

Mechanism of Fluorine Displacement by Various Nucleophiles (e.g., Amines, Thiols)

The SNAr mechanism at the fluorine position of this compound proceeds through a two-step process. Initially, a nucleophile, such as an amine or a thiol, attacks the carbon atom bearing the fluorine. This attack is facilitated by the electron-withdrawing nature of the isoquinoline ring, which polarizes the C-F bond and makes the carbon atom electrophilic. This initial step is typically the rate-determining step of the reaction and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

In this intermediate, the negative charge is delocalized across the aromatic system, with resonance structures indicating charge distribution onto the electronegative nitrogen atom of the isoquinoline ring, which helps to stabilize the complex. In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions due to its high electronegativity that enhances the electrophilicity of the carbon center it is attached to.

The general mechanism can be depicted as follows:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

Nu- + this compound → [Meisenheimer Complex]-

Step 2: Elimination of the Fluoride Ion

[Meisenheimer Complex]- → 8-Substituted-isoquinolin-5-amine + F-

This pathway allows for the facile introduction of a variety of substituents at the 8-position of the isoquinoline core, making this compound a valuable intermediate in the synthesis of more complex molecules.

Electronic and Steric Factors Influencing Reactivity in SNAr Processes

The reactivity of this compound in SNAr reactions is governed by several electronic and steric factors.

Electronic Factors:

Electron-Withdrawing Nature of the Isoquinoline Ring: The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. This effect is crucial for stabilizing the negatively charged Meisenheimer intermediate.

Position of the Fluorine Atom: The location of the fluorine atom at the C-8 position influences its reactivity. The proximity to the electron-withdrawing nitrogen atom enhances the electrophilicity of the C-8 carbon.

Nature of the Nucleophile: The nucleophilicity of the attacking species plays a significant role. Stronger nucleophiles, such as thiols (in their thiolate form) and primary or secondary amines, will react more readily. The basicity of the nucleophile can also be a factor, as a more basic nucleophile can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Steric Factors:

Steric Hindrance around the Reaction Center: The accessibility of the C-8 position to the incoming nucleophile is important. Bulky nucleophiles may experience steric hindrance, slowing down the rate of reaction.

Steric Bulk on the Nucleophile: Similarly, sterically hindered amines or thiols will react more slowly than their less hindered counterparts.

Amine-Centered Reactivity and Functional Group Transformations

The primary amine group at the C-5 position of this compound is a versatile functional handle that can undergo a wide range of chemical transformations. Its nucleophilic character is central to its reactivity.

Nucleophilic Addition and Acylation Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This allows it to readily participate in nucleophilic addition and acylation reactions.

Acylation: this compound can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity. This reaction results in the formation of the corresponding amide.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acyl Chloride | N-(8-Fluoroisoquinolin-5-yl)amide |

| This compound | Acid Anhydride (B1165640) | N-(8-Fluoroisoquinolin-5-yl)amide |

Reductive Amination and Alkylation Pathways

Reductive Amination: The amine group can react with carbonyl compounds (aldehydes and ketones) to form an intermediate imine or enamine, which is then reduced in situ to a more substituted amine. This process, known as reductive amination, is a powerful method for forming C-N bonds. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.govsemanticscholar.orgrsc.org

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| This compound | Aldehyde/Ketone | NaBH4 | Secondary/Tertiary Amine |

| This compound | Aldehyde/Ketone | H2/Catalyst | Secondary/Tertiary Amine |

Alkylation: Direct alkylation of the amine group with alkyl halides can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. youtube.comchemguide.co.ukdocbrown.info This can lead to a mixture of mono-, di-, and even tri-alkylated products. However, under carefully controlled conditions or by using specific synthetic strategies like the Gabriel synthesis, selective mono-alkylation can be achieved. libretexts.org

Oxidation Reactions of the Amine Group

The amine group of 8-aminoquinoline (B160924) derivatives can undergo oxidation. doi.orgresearchgate.netnih.govnih.govpharmacy180.com The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. Mild oxidizing agents may lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents can lead to more extensive degradation of the molecule. The redox properties of 8-aminoquinolines are of interest, particularly in the context of their biological activity, as metabolic oxidation can lead to the formation of reactive intermediates. doi.org The oxidation can be influenced by pH, with different pathways observed under acidic and neutral/basic conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is a complex process influenced by the directing effects of the heterocyclic nitrogen atom and any existing substituents. In the case of this compound, the amino (-NH2) and fluoro (-F) groups play a crucial role in determining the regioselectivity of incoming electrophiles.

The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director through resonance.

In acidic media, typically used for many electrophilic aromatic substitution reactions, the highly basic amino group will be protonated to form an ammonium (B1175870) salt (-NH3+). This protonated form is strongly deactivating and a meta-director. The isoquinoline nitrogen, being basic, can also be protonated, further deactivating the entire ring system towards electrophilic attack.

Given these competing factors, predicting the precise outcome of electrophilic aromatic substitution on this compound is challenging and often requires experimental verification. However, we can anticipate the following trends:

Under non-acidic or weakly acidic conditions: The powerful ortho, para-directing effect of the amino group at C5 would likely dominate. Potential sites for substitution would be C6 (ortho to the amino group) and C4 (para to the amino group is not possible on the isoquinoline ring). The fluorine at C8 would also direct ortho to C7. Therefore, a mixture of products, primarily substituted at the C6 and C7 positions, would be expected.

Under strongly acidic conditions: With the amino group protonated, the ring becomes highly deactivated. The -NH3+ group would direct incoming electrophiles to the meta positions, C4 and C6. The deactivating effect of both the protonated amine and the fluorine atom would necessitate harsh reaction conditions.

A hypothetical nitration reaction is presented in the table below to illustrate the potential products under different conditions.

| Electrophile | Reaction Conditions | Predicted Major Product(s) | Predicted Minor Product(s) |

| NO2+ | HNO3/H2SO4 | 8-Fluoro-6-nitroisoquinolin-5-amine | 8-Fluoro-4-nitroisoquinolin-5-amine |

| NO2+ | Mild Nitrating Agent | 8-Fluoro-6-nitroisoquinolin-5-amine | 8-Fluoro-7-nitroisoquinolin-5-amine |

Transition Metal-Catalyzed Coupling Reactions Involving this compound

The presence of a halogen atom (fluorine) and an amino group on the isoquinoline scaffold makes this compound a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in medicinal chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura couplings, advancements in catalyst design have enabled the use of these substrates.

For this compound, a Suzuki-Miyaura coupling would likely target the C-F bond at the 8-position. The reaction would involve the oxidative addition of the C-F bond to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. The amino group at the 5-position can potentially coordinate with the palladium catalyst, influencing the reaction's efficiency.

A representative Suzuki-Miyaura reaction is outlined below:

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 8-Phenylisoquinolin-5-amine |

| This compound | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 8-(4-Methoxyphenyl)isoquinolin-5-amine |

Beyond the Suzuki-Miyaura coupling, this compound can be a substrate for other important cross-coupling reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While this compound already possesses an amino group, this reaction could be employed to introduce a second amino functionality at the 8-position, or if the existing amino group is appropriately protected, to introduce a different amine at that position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would allow for the introduction of an alkynyl group at the C8 position of the isoquinoline ring.

Heck Reaction: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an alkene. The Heck reaction could be used to introduce a vinyl substituent at the C8 position.

The following table provides hypothetical examples of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Product |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 | BINAP | NaOt-Bu | 8-Morpholinoisoquinolin-5-amine |

| Sonogashira | Phenylacetylene | Pd(PPh3)4/CuI | - | Et3N | 8-(Phenylethynyl)isoquinolin-5-amine |

| Heck | Styrene | Pd(OAc)2 | P(o-tol)3 | Et3N | 8-Styrylisoquinolin-5-amine |

Fundamental Reaction Mechanisms of Amines

The primary amino group at the 5-position of this compound is a key center of reactivity, participating in a variety of fundamental organic reactions.

The amino group is basic and can readily accept a proton from an acid to form an ammonium salt. The isoquinoline ring nitrogen is also basic, and its protonation is a competing process. The relative basicity of these two nitrogen atoms will depend on the solvent and the specific acid used.

A zwitterion is a molecule that contains both a positive and a negative charge. For this compound to form a zwitterion, it would require an acidic proton elsewhere in the molecule that could be transferred to one of the nitrogen atoms. In its ground state, this compound does not possess such a proton and therefore is not expected to exist as a stable zwitterion. However, in the presence of both an acidic and a basic medium, transient zwitterionic species could be involved in reaction mechanisms.

Primary amines, such as the one in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a two-stage mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making it a good leaving group (water). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a C=N double bond. A final deprotonation step yields the neutral imine product.

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water that is formed during the reaction.

A general scheme for imine formation with this compound is shown below:

| Carbonyl Compound | Acid Catalyst | Product (Imine) |

| Benzaldehyde | Acetic Acid | N-(8-Fluoroisoquinolin-5-yl)benzenecarboximidamide |

| Acetone | p-Toluenesulfonic acid | N-(8-Fluoroisoquinolin-5-yl)propan-2-imine |

Derivatization Strategies and Analog Development for Enhanced Research Utility

Design and Synthesis of Derivatives for Targeted Biological Studies

The development of derivatives from a lead compound like 8-Fluoroisoquinolin-5-amine would typically involve modifying its structure to enhance its interaction with a biological target, such as a protein kinase or receptor. nih.gov

Structural Modifications for Improved Efficacy and Selectivity Profiles

For a hypothetical kinase-inhibiting scaffold, structural modifications would aim to improve potency and selectivity. The primary amine at the C-5 position is a key site for derivatization. It could be acylated, alkylated, or used in reductive amination to introduce a variety of side chains designed to probe the binding pocket of a target enzyme. The fluorine atom at the C-8 position is an intrinsic feature that likely influences the electron distribution of the ring system and could participate in favorable interactions with the target protein.

Table 1: Hypothetical Structural Modifications and Their Rationale

| Modification Site | Type of Modification | Potential Rationale |

| 5-amino group | Acylation with various carboxylic acids | Introduce hydrogen bond donors/acceptors; add steric bulk; explore hydrophobic pockets. |

| 5-amino group | Sulfonylation | Introduce strong hydrogen bond acceptors; alter solubility. |

| 5-amino group | Reductive amination | Create more flexible linkers to larger substituents. |

| Isoquinoline (B145761) Core | Additional substitutions (if synthetically feasible) | Modulate electronics and solubility; block metabolic sites. |

Rational Design of Analogs for Specific Biological Pathways

Rational design of analogs depends on a known biological target. For instance, if this compound were a scaffold for an inhibitor of a specific kinase, analogs would be designed based on the kinase's ATP-binding site structure. researchgate.net Computational docking studies would be employed to predict how different substituents on the 5-amino group might interact with key amino acid residues, guiding the synthesis of more potent and selective inhibitors. nih.gov This approach helps in systematically engineering molecules to fit a target and modulate a specific biological pathway, such as cell proliferation or signaling. nih.gov

Chemical Derivatization for Advanced Analytical Applications

Derivatization is a common technique to improve the detection and separation of molecules in analytical methods like chromatography. eurekaselect.com

Strategies for Enhanced Chromatographic Performance (e.g., HPLC-UV/MS, LC-MS/MS)

The primary amine of this compound is suitable for derivatization to enhance its performance in High-Performance Liquid Chromatography (HPLC). Derivatization can improve chromatographic peak shape, increase retention on reverse-phase columns, and enhance ionization efficiency for mass spectrometry (MS) detection.

Common derivatizing agents for primary amines include:

Dansyl Chloride: Reacts with amines to form highly fluorescent derivatives that are also readily ionized, improving sensitivity in both fluorescence and MS detection.

Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Adds a bulky, nonpolar group, which can significantly improve chromatographic separation.

Menthyl Chloroformate: Used for chiral derivatization to separate enantiomers on a non-chiral column. scirp.org

These strategies are broadly applicable to primary amines and would likely be effective for this compound. mdpi.com

Derivatization for Fluorescent Tagging and Imaging Research

To be used as a fluorescent tag, a molecule must either be inherently fluorescent or be derivatized with a fluorophore. Many isoquinoline derivatives themselves exhibit fluorescent properties. nih.govnih.govacs.org If this compound were found to have useful intrinsic fluorescence, its properties (quantum yield, Stokes shift) could be tuned by derivatization at the 5-amino position. Alternatively, the amine group provides a convenient handle for conjugation to a known fluorophore (e.g., fluorescein, rhodamine) to create a fluorescent probe for use in cellular imaging. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a specific imaging experiment. rsc.org

Development of Molecular Probes and Conjugates for Target Identification and Validation

A molecular probe is a specialized molecule used to study and visualize other molecules or structures in biology. mdpi.com Developing this compound into a molecular probe would involve attaching a reporter group (like a fluorescent tag or a radioactive isotope) or an affinity tag.

For example, if the compound binds to a specific protein, a derivative could be synthesized with a photo-reactive group and a biotin (B1667282) tag. This would allow the probe to be cross-linked to its target protein upon UV irradiation, and the biotin tag would enable subsequent isolation and identification of the protein.

Furthermore, incorporating the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) in place of the stable fluorine atom would create a radiotracer for Positron Emission Tomography (PET) imaging. frontiersin.orgnih.gov Such a probe could be used to visualize the distribution of a specific drug target in vivo, which is a critical step in drug development and target validation. frontiersin.orgnih.gov

Biological and Pharmacological Research Applications of 8 Fluoroisoquinolin 5 Amine Derivatives

Therapeutic Potentials in Neurological Disorders and Central Nervous System (CNS) Targets

Derivatives of quinoline (B57606) and isoquinoline (B145761) have been explored for their potential in treating complex neurodegenerative diseases. elsevierpure.comwalshmedicalmedia.com These conditions often have a multifactorial pathology, involving aspects like metal ion imbalance, oxidative stress, and the aggregation of proteins. nih.goveurekaselect.com

The development of drugs for Central Nervous System (CNS) disorders is particularly challenging due to the blood-brain barrier. Research into related heterocyclic compounds, such as pyrazoline derivatives, has focused on synthesizing molecules that not only show potential therapeutic effects like antidepressant and antioxidant activity but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles in computational models. nih.gov For isoquinoline derivatives to be considered viable CNS drug candidates, they must demonstrate the ability to penetrate the CNS and engage with relevant molecular targets. For instance, multifunctional quinolylnitrones derived from 8-hydroxyquinoline have been shown to cross the blood-brain barrier and exhibit neuroprotective properties in cellular models of Parkinson's disease. nih.govnih.gov

The pathology of Alzheimer's disease (AD) is linked to factors such as cholinergic system deficits, the aggregation of β-amyloid (Aβ) plaques, and oxidative stress. nih.govresearchgate.net Research has centered on developing inhibitors of enzymes like Acetylcholinesterase (AChE) to enhance neurotransmitter activity. walshmedicalmedia.com Derivatives of the related 8-hydroxyquinoline (8HQ) scaffold have been a major focus. elsevierpure.com These compounds are investigated for their multi-target approach, acting as metal-binding agents that can interfere with metal-driven Aβ aggregation and reduce oxidative damage. nih.goveurekaselect.com Quinolylnitrones, for example, function as inhibitors of cholinesterases and monoamine oxidases (MAO), enzymes that contribute to neurotransmitter breakdown and oxidative stress. nih.govnih.gov Specifically, certain nitrone derivatives show potent inhibition of human Butyrylcholinesterase (hBChE) and Monoamine Oxidase B (hMAO-B), key targets in neurodegeneration. nih.govnih.gov

Table 1: Inhibition of CNS-Related Enzymes by an 8-Hydroxyquinoline Derivative

This table presents data for Quinolylnitrone 19, a derivative of the related 8-hydroxyquinoline scaffold, which has been studied for its effects on enzymes relevant to neurodegenerative diseases.

| Compound | Target Enzyme | Inhibition (IC₅₀) |

|---|---|---|

| Quinolylnitrone 19 | Human Butyrylcholinesterase (hBChE) | 1.06 ± 0.31 nmol/L |

| Quinolylnitrone 19 | Human Monoamine Oxidase B (hMAO-B) | 4.46 ± 0.18 µmol/L |

Antineoplastic Investigations and Molecular Target Inhibition

The isoquinoline core is a key feature in various compounds being investigated for cancer therapy. These derivatives may exert their effects through diverse mechanisms, including the interruption of cell migration, induction of apoptosis, and inhibition of critical enzymes like kinases. researchgate.net

Derivatives of the closely related quinoline scaffold have been synthesized and evaluated for their anticancer activities. For example, novel N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones showed moderate cytotoxic activity against cancer cell lines, with IC50 values in the micromolar range. nih.gov Similarly, certain 8-hydroxyquinoline derivatives have demonstrated cytotoxicity against multidrug-resistant cancer cells. nih.gov Other research has focused on designing quinoline-8-sulfonamides to act as modulators of pyruvate kinase M2 (PKM2), an enzyme involved in cancer cell metabolism. One such derivative, compound 9a, exhibited cytotoxicity across several cancer cell lines. mdpi.com The anticancer activity of these heterocyclic compounds is often enhanced by their ability to bind metal ions like copper, which can lead to the generation of reactive oxygen species within cancer cells. nih.gov

Table 2: Cytotoxic Activity of Quinoline Derivative 9a

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

|---|---|---|

| C32 | Amelanotic Melanoma | 233.9 |

| COLO829 | Melanotic Melanoma | 168.7 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 273.5 |

| U87-MG | Glioblastoma Multiforme | 339.7 |

| A549 | Lung Cancer | 223.1 |

Data represents the concentration required to inhibit cell growth by 50% for quinoline-8-sulfonamide derivative 9a. mdpi.com

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of the immune response, making it a key target for cancer immunotherapy. nih.gov Inhibiting HPK1 can enhance the immune system's ability to fight tumors. google.com Several isoquinoline derivatives have been identified as potent HPK1 inhibitors. chemrxiv.org Structural optimization of compounds containing an isoindoline motif led to the identification of highly potent inhibitors. acs.org For example, compound 49 was developed as a new potent HPK1 inhibitor with an IC50 value of 0.9 nM, which is more potent than the parent compound from which it was derived (compound 2, IC50 of 5.5 nM). acs.org This research demonstrates that the isoquinoline scaffold is a valuable starting point for developing specific kinase inhibitors for therapeutic use. google.comchemrxiv.org

Table 3: HPK1 Inhibition by Isoindoline Analogs

| Compound | Structure/Class | HPK1 Inhibition (IC₅₀) |

|---|---|---|

| Compound 2 | Isoindoline Analog | 5.5 nM |

| Compound 49 | Optimized Isoindoline Analog | 0.9 nM |

Data sourced from a study on the design and pharmacological evaluation of isoindoline analogues as new HPK1 inhibitors. acs.org

Antimicrobial and Antifungal Efficacy Studies

Isoquinoline and quinoline derivatives are well-established scaffolds in the search for new antimicrobial agents due to their broad spectrum of activity. researchgate.netresearchgate.net

Research into various functionalized isoquinolines has yielded compounds with significant bactericidal and fungicidal properties. nih.gov For instance, certain tricyclic isoquinoline derivatives have shown antibacterial activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com Similarly, studies on 8-hydroxyquinoline derivatives have revealed potent antifungal activity against a range of pathogenic fungi, including Candida and Cryptococcus species. mdpi.com The mechanism of action for some of these compounds is believed to involve damage to the fungal cell wall. mdpi.com Novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have demonstrated exceptional efficacy, with Minimum Inhibitory Concentrations (MICs) as low as ≤0.0313 μg/mL against critical fungal pathogens like C. auris and C. glabrata. nih.gov

Table 4: Antimicrobial Activity of Isoquinoline and Quinoline Derivatives

| Compound/Derivative Class | Organism | Activity (MIC) |

|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL |

| 8-Hydroxyquinoline (PH265) | Cryptococcus spp. | 0.5 - 1 µg/mL |

| 8-Hydroxyquinoline (PH276) | Cryptococcus spp. | 0.5 - 8 µg/mL |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Candida auris | ≤0.0313 µg/mL |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Candida glabrata | ≤0.0313 µg/mL |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Cryptococcus neoformans | ≤0.0313 µg/mL |

This table compiles data from multiple studies on different derivatives. mdpi.commdpi.comnih.gov

Activity Against Pathogens and Antibiotic-Resistant Strains

Derivatives of the isoquinoline and quinoline scaffold have demonstrated significant antibacterial and antifungal activities. nih.govwisdomlib.orgresearchgate.net While specific studies on 8-Fluoroisoquinolin-5-amine are limited, research on related fluoroquinolone and isoquinoline compounds provides insights into their potential antimicrobial efficacy. For instance, novel isoquinoline derivatives have shown high and broad-range bactericidal activity. nih.gov

Alkynyl isoquinolines have exhibited potent activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains that are also resistant to fluoroquinolones like ciprofloxacin. nih.gov This suggests that derivatives of this compound could also be effective against such multidrug-resistant pathogens. Furthermore, certain halogenated 8-hydroxyquinoline derivatives have shown potent anti-MRSA activity. researchgate.net The introduction of a fluorine atom in the isoquinoline structure can significantly influence its biological activity.

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | Fluoroquinolone-resistant S. aureus | 4 µg/mL or 8 µg/mL | nih.gov |

| Halogenated Phenyl- and Phenethyl Carbamates of THIQ | Various Bacteria | Remarkable bactericidal activity | nih.gov |

| Cloxyquin (halogenated 8-hydroxyquinoline) | MRSA | MIC50 ≤ 5.57 μM | researchgate.net |

Elucidation of Mechanisms of Action for Antimicrobial Effects

The antimicrobial mechanism of fluoroquinolones, a class of compounds related to this compound, is well-established. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, recombination, and repair. researchgate.netnih.gov This dual targeting leads to the formation of drug-enzyme-DNA complexes, which block the progression of the DNA replication fork, resulting in double-strand DNA breaks and ultimately bacterial cell death. nih.gov In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. researchgate.net

For other isoquinoline derivatives, such as alkynyl isoquinolines, preliminary data suggests they may perturb the cell wall and nucleic acid biosynthesis in S. aureus. nih.gov Two proposed general modes of action for isoquinoline alkaloids are the inhibition of cell division and the inhibition of nucleic acid synthesis. researchgate.net Resistance to these compounds is often associated with mutations in the target enzymes that reduce drug binding. nih.gov

Enzymatic Modulation and Protein Interaction Profiling

Inhibition of 2-Oxoglutarate-Dependent Oxygenases by Related Analogs

2-Oxoglutarate (2OG) dependent oxygenases are a broad family of non-heme iron enzymes that are potential therapeutic targets for various diseases. nih.govresearchgate.net While there is no direct evidence of this compound inhibiting these enzymes, related heterocyclic compounds have shown inhibitory activity. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate (2,4-PDCA) have been synthesized and shown to be potent inhibitors of human 2OG oxygenases like aspartate/asparagine-β-hydroxylase (AspH) and JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.gov The introduction of a fluorine substituent can significantly alter the inhibitory potency and selectivity of these compounds. nih.gov This suggests that fluoro-isoquinoline derivatives could potentially be designed as inhibitors of 2OG oxygenases.

Characterization of Binding to Key Biological Receptors and Enzymes

The fluorine atom in this compound can play a crucial role in its binding to biological targets. Studies on fluoro- and iodo-quinoline carboxamides have shown that the position of the halogen atom significantly affects the binding affinity to the human NK-3 receptor. nih.gov For example, a fluorine atom at position 8 of the quinoline ring did not alter the binding affinity compared to the unsubstituted compound, while halogenation at other positions led to a drastic reduction in binding. nih.gov

In another study, fluorinated 2-oxoquinoline derivatives were developed as ligands for the cannabinoid receptor 2 (CB2), which is involved in neuroinflammation and neurodegeneration. nih.gov Some of these fluorinated analogs displayed high binding affinity and selectivity for the CB2 receptor. nih.gov Furthermore, isoquinoline-tethered quinazoline derivatives have been investigated as inhibitors of the HER2 kinase, with some compounds showing good inhibitory activities. nih.gov

Antiviral and Anti-inflammatory Activity Assessments

Isoquinoline derivatives have been studied for their potential antiviral and anti-inflammatory properties. wisdomlib.org Certain isoquinoline-containing alkaloids have been identified as having high potential to combat viral diseases due to their strong antiviral activities. nih.gov For example, some isoquinolone derivatives have been identified as inhibitors of influenza virus replication, targeting the viral polymerase activity. nih.gov The antiviral activity of 8-hydroxyquinoline derivatives against the dengue virus has also been reported, with activity being influenced by lipophilicity and the electron-withdrawing properties of substituents. mdpi.com

In addition to antiviral effects, many of these alkaloids possess significant anti-inflammatory properties. nih.gov The anti-inflammatory action of some isoquinoline alkaloids is manifested through the inhibition of signaling pathways like the p38 MAPK pathway. nih.gov Furthermore, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. nih.gov These findings suggest that this compound and its derivatives could be promising candidates for the development of dual antiviral and anti-inflammatory agents.

Immunomodulatory Roles and Immune Response Enhancement Studies

The immunomodulatory effects of isoquinoline alkaloids have been noted in the context of their anti-inflammatory and antiviral activities. Some isoquinoline alkaloids have been reported to exhibit immunomodulatory and anti-inflammatory activities by inhibiting proinflammatory mediators. mdpi.com Specifically, they can resist pro-inflammatory markers such as IL-6, IL-10, and IL-1β. mdpi.com An increase in CD8+ cells and IFN-γ production by some isoquinoline alkaloids indicates an immunomodulatory effect. mdpi.com While direct studies on the immunomodulatory roles of this compound are not available, the known activities of related compounds suggest this as a potential area for future research.

Advanced Analytical and Spectroscopic Characterization of 8 Fluoroisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ¹⁹F NMR for Chemical Structure Assignment

A complete structural assignment for 8-Fluoroisoquinolin-5-amine requires a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For the this compound aromatic core, a complex pattern of signals is expected in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline (B145761) ring would show characteristic doublet or multiplet splitting patterns due to coupling with adjacent protons and potentially through-space coupling with the fluorine atom. The amine (-NH₂) protons would typically appear as a broader singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The isoquinoline ring system would display nine distinct signals. The carbon atom bonded directly to the fluorine (C-8) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. worktribe.com Other carbons in proximity to the fluorine atom would show smaller two- or three-bond couplings (²JCF, ³JCF). Chemical shifts are influenced by the electronegativity of the attached groups, with the carbon attached to the amine group (C-5) and the carbons adjacent to the ring nitrogen showing distinct shifts.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. chemrxiv.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the C-8 fluorine atom. The precise chemical shift provides information about the electronic environment, and coupling to nearby protons (³JHF, ⁴JHF) can further confirm the structure.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|

| ¹H | ~5.0-6.0 (NH₂) ~7.0-8.5 (Aromatic CH) | ³JHH, ⁴JHF |

| ¹³C | ~110-160 (Aromatic C) | ¹JCF, ²JCF, ³JCF |

| ¹⁹F | ~ -110 to -130 | ³JHF, ⁴JHF |

Application of NMR in Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

While the isoquinoline ring is largely planar, NMR can probe subtle conformational preferences and intermolecular interactions. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of atoms. mdpi.com For instance, NOESY could reveal through-space interactions between the amine protons and the proton at the C-6 position, providing insights into the preferred orientation of the amine group.

Furthermore, the chemical shift of the amine protons is often sensitive to hydrogen bonding. mdpi.com By performing NMR experiments in different solvents (e.g., aprotic vs. protic) or at varying concentrations, one can study the extent of intermolecular hydrogen bonding between molecules of this compound or between the solute and the solvent.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements. nih.gov For this compound (molecular formula C₉H₇FN₂), HRMS would be used to confirm its elemental composition. The experimentally measured monoisotopic mass would be compared to the calculated theoretical mass, with a very low mass error (typically <5 ppm) providing strong evidence for the proposed formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 163.0666 u |

| Expected Experimental Mass ([M+H]⁺) | 163.0666 ± 0.0008 (for 5 ppm error) |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. For an aromatic amine, characteristic fragmentation pathways include alpha-cleavage and cleavage of the aromatic ring. libretexts.orglibretexts.org The stable isoquinoline ring system would be expected to remain largely intact. Key fragmentation events for this compound would likely involve the loss of small neutral molecules such as HCN or H₂CN from the ring system, providing further confirmation of the core structure.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300-3500 (typically two bands) |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C and C=N stretch | 1500-1650 |

| C-F stretch | 1000-1300 |

The presence of a pair of bands in the N-H stretching region would be characteristic of a primary amine (-NH₂). The strong absorption from the C-F bond vibration would confirm the presence of the fluorine substituent. rsc.org The collection of bands in the 1500-1650 cm⁻¹ region is indicative of the aromatic isoquinoline core. iaea.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this technique provides unparalleled insight into its solid-state conformation, molecular geometry, and the intricate network of non-covalent interactions that govern its crystal packing.

Determination of Absolute Stereochemistry and Crystal Packing

While this compound itself is an achiral molecule, X-ray crystallography is crucial for determining the absolute stereochemistry of its chiral derivatives. For such compounds, single-crystal X-ray diffraction can unambiguously establish the spatial arrangement of atoms, which is vital in fields like medicinal chemistry where enantiomers can exhibit vastly different biological activities.

The crystal packing describes how molecules are arranged in the unit cell. In aromatic and heterocyclic compounds, packing is often dictated by a balance of forces including hydrogen bonding, π-π stacking, and van der Waals interactions. smolecule.com For derivatives of this compound, one might expect to observe common packing motifs such as herringbone patterns or layered structures stabilized by π-π interactions between the isoquinoline ring systems. The planar nature of the isoquinoline core facilitates such stacking, although the specific arrangement is heavily influenced by the substituents. smolecule.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is stabilized by a variety of intermolecular interactions. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the isoquinoline ring nitrogen and the fluorine atom can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen bonding networks, which are fundamental to the stability and physical properties of the crystal. mdpi.comrsc.org

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |

| Hydrogen Bond | N-H (Amine) | N (Isoquinoline Ring) | Primary interaction forming chains or dimers. researchgate.net |

| Hydrogen Bond | N-H (Amine) | F (Fluoro group) | Contributes to network formation. researchgate.net |

| Hydrogen Bond | C-H (Aromatic) | N (Isoquinoline Ring) | Weaker interaction supporting the primary network. mdpi.com |

| Hydrogen Bond | C-H (Aromatic) | F (Fluoro group) | Directional interaction influencing molecular orientation. mdpi.com |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Stabilizes layered structures. |

| C-H···π Interaction | C-H (Aromatic) | Isoquinoline Ring | Further stabilizes the three-dimensional structure. researchgate.net |

Chromatographic Methodologies for Separation and Quantification in Research

Chromatography is essential for the separation, identification, and quantification of this compound in complex mixtures, such as reaction monitoring and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the premier technique for the analysis of non-volatile compounds like this compound. A typical method involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Method development for this compound would focus on optimizing separation parameters such as mobile phase composition (e.g., a gradient of acetonitrile (B52724) and a buffered aqueous solution), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the analyte exhibits strong absorbance.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. europa.eu Validation confirms that the analytical procedure is suitable for its intended purpose. squ.edu.omresearchgate.net

Table 2: Key Parameters for HPLC Method Validation

| Parameter | Description | Common Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters. | Consistent results despite minor changes in flow rate, pH, etc. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. bre.com Therefore, GC analysis typically requires derivatization to convert the polar amine group into a less polar, more volatile functional group. This process enhances thermal stability and improves chromatographic performance. researchgate.net

Common derivatization strategies for amines involve acylation, alkylation, or silylation. For instance, reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups, creating a more volatile derivative suitable for GC analysis. The resulting derivative can then be separated on a suitable capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Example Reagent | Target Functional Group | Derivative Formed |

| Silylating Agents | BSTFA, TMCS | -NH₂, -OH | Trimethylsilyl (TMS) ether/amine |

| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | -NH₂, -OH | Trifluoroacetyl ester/amide |

| Alkylating Agents | Alkyl halides (e.g., CH₃I) | -NH₂ | N-alkylated amine |

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy) for Electronic Structure Probing

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is a valuable tool for probing the electronic structure of molecules. It provides information about the electronic transitions between molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the isoquinoline ring system. researchgate.net

The spectrum of an unsubstituted isoquinoline typically shows multiple bands. The introduction of substituents like the fluoro (-F) and amino (-NH₂) groups alters the electronic structure and, consequently, the absorption spectrum. The amino group is a strong auxochrome and an activating group, which generally causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). researchgate.net The fluorine atom, also an auxochrome, can further modulate the positions and intensities of these absorption bands. Analyzing these spectral shifts provides insight into the electronic effects of the substituents on the aromatic system. researchgate.net

Table 4: Typical Electronic Transitions in Aromatic Heterocycles Observed by UV-Vis Spectroscopy

| Transition | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm (Often intense absorptions) researchgate.net |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on Nitrogen) to a π antibonding orbital. | >280 nm (Often weak absorptions) |

Computational and Theoretical Studies on 8 Fluoroisoquinolin 5 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic landscape of a molecule. These studies provide insights into electron distribution, molecular orbital energies, and reactivity, which are governed by the molecule's electronic structure.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 8-Fluoroisoquinolin-5-amine, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. These properties include the distribution of electron density, the electrostatic potential, and atomic charges.

The presence of the fluorine atom at the C8 position and the amine group at the C5 position significantly influences the electronic properties of the isoquinoline (B145761) core. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the amine group is a strong electron-donating group. DFT calculations can precisely quantify these effects, for instance, by calculating the Mulliken atomic charges on each atom. This analysis reveals the electron-rich and electron-deficient regions of the molecule, which is critical for predicting its reactivity in chemical reactions.

Table 1: Representative Calculated Electronic Properties for a Substituted Isoquinoline Analog (Note: Data is illustrative for a related isoquinoline derivative and not specific to this compound)

| Property | Calculated Value |

|---|---|

| Dipole Moment | 3.5 D |

| Total Energy | -589.1 Hartree |

| Mulliken Charge on N1 | -0.52 e |

| Mulliken Charge on C5-NH2 | +0.15 e |

HOMO-LUMO Analysis and Frontier Molecular Orbitals in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For this compound, the electron-donating amine group would be expected to raise the energy of the HOMO, localizing it primarily on the amino group and the aromatic ring. Conversely, the electron-withdrawing fluorine atom would lower the energy of the LUMO. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations help predict how the molecule will interact with electrophiles and nucleophiles. For example, the locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Frontier Orbital Energies for a Substituted Isoquinoline Analog (Note: Data is illustrative for a related isoquinoline derivative and not specific to this compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis and Energy Profiles for Key Synthetic Transformations

To understand the mechanisms of reactions involving this compound, such as its synthesis or its use as a building block for more complex molecules, computational chemists can model the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For instance, in the synthesis of kinase inhibitors from this compound, transition state analysis could be used to optimize reaction conditions by identifying the most energetically favorable pathway.

Solvent Effects on Reaction Pathways and Selectivity

Reactions are typically carried out in a solvent, which can have a significant impact on reaction mechanisms and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products.